6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of a nitro group at the 6-position and a phenyl group at the 2-position further defines its chemical identity.
Preparation Methods
The synthesis of 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Cyclocondensation: The compound can form additional fused ring systems through cyclocondensation reactions with other reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine exerts its effects involves the inhibition of specific enzymes and interaction with molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.
Comparison with Similar Compounds
6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds have different substituents at the 2 and 6 positions, affecting their chemical properties and applications.
7-Alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidines: These derivatives are used in Pd-catalyzed carbon-carbon cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
88796-46-7 |
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Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
6-nitro-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-7-13-12-6-11(14-15(12)8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
VYIMEGRVPYLOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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